1-Cyclohexyl-4-(propan-2-yl)piperazine 1-Cyclohexyl-4-(propan-2-yl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14623797
InChI: InChI=1S/C13H26N2/c1-12(2)14-8-10-15(11-9-14)13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3
SMILES:
Molecular Formula: C13H26N2
Molecular Weight: 210.36 g/mol

1-Cyclohexyl-4-(propan-2-yl)piperazine

CAS No.:

Cat. No.: VC14623797

Molecular Formula: C13H26N2

Molecular Weight: 210.36 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-4-(propan-2-yl)piperazine -

Specification

Molecular Formula C13H26N2
Molecular Weight 210.36 g/mol
IUPAC Name 1-cyclohexyl-4-propan-2-ylpiperazine
Standard InChI InChI=1S/C13H26N2/c1-12(2)14-8-10-15(11-9-14)13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3
Standard InChI Key CADFCIVZOGTRRX-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CCN(CC1)C2CCCCC2

Introduction

1-Cyclohexyl-4-(propan-2-yl)piperazine is a chemical compound that features a piperazine core, which is a six-membered ring containing two nitrogen atoms at opposite positions. This compound is specifically substituted with a cyclohexyl group and an isopropyl group, contributing to its unique chemical and biological properties. The molecular structure of this compound suggests potential applications in medicinal chemistry due to its reactivity and ability to undergo various chemical transformations.

Synthesis and Reactivity

The synthesis of 1-Cyclohexyl-4-(propan-2-yl)piperazine typically involves multiple steps, including the formation of the piperazine core and subsequent substitution reactions to introduce the cyclohexyl and isopropyl groups. The reactivity of this compound can be attributed to the piperazine moiety, which can participate in various chemical reactions such as alkylation, acylation, and condensation reactions.

Potential Applications

Compounds with similar structures to 1-Cyclohexyl-4-(propan-2-yl)piperazine are often investigated for their pharmacological activities, including:

  • Antimicrobial Agents: Piperazine derivatives have been explored for their antimicrobial properties, similar to those observed in fluoroquinolone derivatives with piperazinyl moieties .

  • Neuroactive Compounds: Piperazine-based compounds can interact with neurotransmitter systems, potentially acting as psychoactive agents or modulators of neurological functions.

  • Pharmacokinetic Modulators: The cyclohexyl and isopropyl substitutions may influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
1-CyclohexylpiperazineContains a cyclohexyl group on the piperazine ringLacks the isopropyl substitution
1-(2-Fluorophenyl)-4-(propan-2-yl)piperazineSubstituted with a fluorophenyl groupPotentially enhanced bioactivity due to fluorine
1-Cyclohexyl-4-(cyclopentyl)piperazineSubstituted with a cyclopentyl groupDifferent cyclic structure may affect receptor binding
1-Cyclohexyl-4-(benzyl)piperazineSubstituted with a benzyl groupAromatic character may influence pharmacodynamics

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